molecular formula C29H23F3N4O3 B10938033 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10938033
M. Wt: 532.5 g/mol
InChI Key: PIOLGJOIWDJRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and multiple methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 3,5-bis(4-methoxyphenyl)-1H-pyrazole with 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine under controlled conditions. The reaction may require catalysts such as sodium acetate and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of methoxy groups with other functional groups.

Scientific Research Applications

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazole ring and a pyrimidine ring with multiple methoxyphenyl groups This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C29H23F3N4O3

Molecular Weight

532.5 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H23F3N4O3/c1-37-21-10-4-18(5-11-21)24-17-27(29(30,31)32)34-28(33-24)36-26(20-8-14-23(39-3)15-9-20)16-25(35-36)19-6-12-22(38-2)13-7-19/h4-17H,1-3H3

InChI Key

PIOLGJOIWDJRPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.